1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-thiophen-2-ylpyrrolidine
Description
Properties
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-thiophen-2-ylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S2/c17-14-7-5-13(6-8-14)9-12-22(19,20)18-10-1-3-15(18)16-4-2-11-21-16/h2,4-9,11-12,15H,1,3,10H2/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCOMNUTRKFHHB-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C=CC2=CC=C(C=C2)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-thiophen-2-ylpyrrolidine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 353.83 g/mol. The compound features a pyrrolidine ring, a thiophene moiety, and a sulfonyl group, contributing to its biological activity.
1. Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. In a study evaluating its efficacy against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
The compound showed strong inhibitory effects against Salmonella typhi and Bacillus subtilis, making it a potential candidate for developing new antibacterial agents .
2. Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro studies. It demonstrated significant cytotoxicity against several cancer cell lines, including breast and renal cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study conducted on human breast cancer cell lines reported an IC50 value of approximately 15 µM for this compound, indicating its effectiveness in inhibiting cancer cell growth compared to standard chemotherapeutic agents .
3. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and urease:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.13 ± 0.003 |
These results suggest that the compound could be beneficial in treating conditions related to cholinergic dysfunction and as a potential agent for managing urea-related disorders .
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity: The sulfonamide group may interact with the active sites of enzymes, leading to reduced activity.
- Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptotic Pathways Activation: It may activate intrinsic apoptotic pathways, leading to cancer cell death.
Comparison with Similar Compounds
Structural Features
The compound 3-(4-Chlorophenyl)-1-[(E)-1-(4-chlorophenyl)-2-(4-methylphenylsulfanyl)ethenyl]-4-(4-methylphenylsulfanyl)-1H-pyrazole (hereafter Compound A ) serves as a relevant comparator . Key differences include:
| Parameter | Target Compound | Compound A |
|---|---|---|
| Core Structure | Pyrrolidine (saturated 5-membered ring) | Pyrazole (unsaturated, N-containing 5-membered ring) |
| Substituents | -SO₂-(E)-C₆H₄Cl, -C₄H₃S | -SC₆H₄CH₃, dual -Cl-C₆H₄ groups |
| Planarity | Non-planar (puckered pyrrolidine) | Planar pyrazole (max deviation: 0.002 Å) |
| Aromatic Interactions | Thiophene π-system | Dual chlorophenyl and methylphenyl groups |
- Electronic Effects : The sulfonyl group in the target compound enhances electrophilicity compared to the sulfanyl groups in Compound A , which are less electron-withdrawing.
- Steric Constraints : The pyrrolidine ring’s puckering introduces steric hindrance absent in Compound A ’s planar pyrazole core.
Crystallographic and Packing Behavior
Compound A crystallizes in a monoclinic system (space group P21/n) with β = 96.402°, Z = 4, and a unit cell volume of 2737.69 ų . Its packing is stabilized by weak C-H···π interactions (e.g., C33-H33C···Cg3 and C9-H9···Cg5) and van der Waals forces.
Pharmacological Relevance
Pyrazole derivatives like Compound A are well-documented for their pharmacological activities, including antimicrobial and anti-inflammatory properties . The target compound’s thiophene moiety, common in bioactive molecules (e.g., kinase inhibitors), and its sulfonyl group—a feature of COX-2 inhibitors—suggest divergent therapeutic pathways. However, empirical studies are required to validate these hypotheses.
Research Implications and Limitations
While Compound A ’s structural data are robustly characterized , the target compound’s lack of reported crystallographic parameters limits direct comparisons. Future work should prioritize:
Single-crystal X-ray diffraction studies to resolve bond lengths, angles, and packing motifs.
Computational modeling (e.g., DFT) to assess electronic properties and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
